molecular formula C4H7N3S B1584939 N-Cyano-N',S-dimethylisothiourea CAS No. 5848-24-8

N-Cyano-N',S-dimethylisothiourea

Cat. No.: B1584939
CAS No.: 5848-24-8
M. Wt: 129.19 g/mol
InChI Key: MHGGQXIPBPGZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N',S-dimethylisothiourea is a chemical compound with the molecular formula C4H7N3S It is known for its unique structure, which includes a cyano group and two methyl groups attached to an isothiourea moiety

Preparation Methods

The synthesis of N-Cyano-N',S-dimethylisothiourea can be achieved through several methods. One common approach involves the reaction of methyl isothiocyanate with cyanamide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

N-Cyano-N',S-dimethylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or other reduced derivatives.

    Substitution: Substitution reactions involving nucleophiles such as amines or alcohols can lead to the formation of various substituted derivatives. These reactions are usually conducted under mild conditions to prevent decomposition of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-Cyano-N',S-dimethylisothiourea has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds and other complex molecules.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate biological pathways. Further research is needed to explore its efficacy and safety in medical applications.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-Cyano-N',S-dimethylisothiourea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The cyano group and isothiourea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

N-Cyano-N',S-dimethylisothiourea can be compared with other similar compounds to highlight its uniqueness:

    1-Cyano-2-methylenecyclopropane: This compound shares the cyano group but differs in its overall structure.

    N-Cyano-N’,S-dimethylisothiourea: This compound is structurally similar but may have different chemical properties and applications.

Properties

IUPAC Name

methyl N-cyano-N'-methylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGGQXIPBPGZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207173
Record name 1-Cyano-2,3-dimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-24-8
Record name Methyl N-cyano-N′-methylcarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5848-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2,3-dimethylisothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-2,3-dimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyano-2,3-dimethylisothiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyano-N',S-dimethylisothiourea
Reactant of Route 2
Reactant of Route 2
N-Cyano-N',S-dimethylisothiourea
Reactant of Route 3
Reactant of Route 3
N-Cyano-N',S-dimethylisothiourea
Reactant of Route 4
N-Cyano-N',S-dimethylisothiourea
Reactant of Route 5
N-Cyano-N',S-dimethylisothiourea
Reactant of Route 6
Reactant of Route 6
N-Cyano-N',S-dimethylisothiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.